(2S)-3-exo-(Morpholino)isoborneol
Description
The Critical Role of Enantioselective Catalysis in Modern Synthetic Chemistry
Enantioselective catalysis, also known as asymmetric catalysis, is a fundamental pillar of modern synthetic chemistry. frontiersin.orgnumberanalytics.com It focuses on the selective production of one of a pair of enantiomers—molecules that are mirror images of each other but cannot be superimposed. This selectivity is of paramount importance in numerous scientific fields, particularly in the pharmaceutical industry, where the two enantiomers of a drug can exhibit vastly different biological activities. One enantiomer may be therapeutically effective, while the other could be inactive or even harmful.
The development of efficient enantioselective catalytic processes allows for the synthesis of enantiopure compounds, which is crucial for producing safer and more effective drugs. nih.gov This field is constantly evolving, with researchers exploring novel catalyst designs and techniques to expand the scope and efficiency of enantioselective catalysis. numberanalytics.com The merging of different catalytic strategies, such as photoredox catalysis with transition metal or organocatalysis, has led to the discovery of new asymmetric transformations. frontiersin.orgsciengine.com
Historical Development and Significance of Chiral Auxiliaries and Ligands Derived from Borneol
Borneol, a bicyclic organic compound, has a long history in traditional medicine and has been recognized for its distinct stereochemistry. nih.govwikipedia.org Its rigid and well-defined three-dimensional structure makes it an excellent starting material for the synthesis of chiral auxiliaries and ligands. These chiral molecules are used to control the stereochemical outcome of a chemical reaction, guiding the formation of the desired enantiomer.
The use of borneol derivatives in asymmetric synthesis has been a significant area of research. chemimpex.com These compounds can act as chiral auxiliaries, temporarily attaching to a substrate to direct a reaction, or as chiral ligands that coordinate to a metal center to create a chiral catalyst. The inherent chirality of the borneol framework is transferred during the reaction, leading to the formation of an enantiomerically enriched product.
Emergence of (2S)-3-exo-(Morpholino)isoborneol as a Promising Chiral Catalyst
This compound, often abbreviated as (-)-MIB, is a derivative of isoborneol (B83184) that has emerged as a highly effective chiral ligand in asymmetric synthesis. orgsyn.orgscbt.com It is particularly noted for its role in the enantioselective addition of organozinc reagents to aldehydes. orgsyn.orgresearchgate.net This reaction is a powerful method for forming carbon-carbon bonds and creating chiral alcohols, which are valuable intermediates in the synthesis of more complex molecules.
(-)-MIB has demonstrated high levels of enantioselectivity, often exceeding 95% enantiomeric excess (ee) for the addition of diethylzinc (B1219324) to aromatic aldehydes. orgsyn.org Its effectiveness extends to the asymmetric alkylation of a broad range of aldehydes, making it a versatile tool for synthetic chemists. researchgate.net Furthermore, a polystyrene-supported version of MIB has been developed, allowing for easier catalyst recovery and recycling without a significant loss of activity or selectivity. researchgate.net
Stereochemical Foundations and Conformational Analysis of the Isoborneol Framework
The isoborneol molecule, a diastereomer of borneol, possesses a rigid bicyclic [2.2.1]heptane skeleton. wikipedia.orglibretexts.org This rigidity is a key feature that contributes to its success as a chiral scaffold. The fixed spatial arrangement of the atoms in the isoborneol framework provides a well-defined chiral environment that can effectively influence the stereochemical course of a reaction.
The stereochemistry of isoborneol is defined by the orientation of its substituents, which are described using the terms exo and endo. libretexts.org In the case of this compound, the morpholino group is in the exo position, pointing away from the six-membered ring of the bicyclic system. orgsyn.org This specific orientation, along with the inherent chirality of the isoborneol backbone, is crucial for its catalytic activity and the high levels of enantioselectivity observed in reactions where it is employed. Conformational analysis, which studies the different spatial arrangements of a molecule, is essential for understanding how the shape of the isoborneol framework directs the approach of reactants and dictates the stereochemical outcome. researchgate.netwashington.eduwindows.netlibretexts.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,2S,3R,4S)-1,7,7-trimethyl-3-morpholin-4-ylbicyclo[2.2.1]heptan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO2/c1-13(2)10-4-5-14(13,3)12(16)11(10)15-6-8-17-9-7-15/h10-12,16H,4-9H2,1-3H3/t10-,11-,12-,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUCSYVYDPCTIJI-BYNQJWBRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(C2N3CCOCC3)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H](C1(C)C)[C@H]([C@H]2O)N3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20467297 | |
| Record name | (2S)-3-exo-(Morpholino)isoborneol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20467297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
287105-48-0 | |
| Record name | (2S)-3-exo-(Morpholino)isoborneol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20467297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2s 3 Exo Morpholino Isoborneol and Its Analogs
Enantioselective Synthetic Routes to the Core (2S)-Isoborneol Scaffold
The foundational (2S)-isoborneol scaffold is typically derived from a readily available and naturally chiral starting material, (R)-Camphor. orgsyn.org The synthesis begins by converting (R)-Camphor into an intermediate that facilitates the introduction of the required amino and hydroxyl groups in the correct stereochemical orientation.
A common initial step involves the reaction of (R)-Camphor with a base like potassium t-butoxide, followed by treatment with an alkyl nitrite (B80452) such as isoamyl nitrite. orgsyn.org This sequence generates camphorquinone (B77051) oximes. orgsyn.org The reaction is highly stereoselective, preferentially yielding the anti-isomer over the syn-isomer. researchgate.net This oxime intermediate is pivotal as it sets the stage for the stereocontrolled reduction to form the desired amino alcohol scaffold.
Strategies for the Stereocontrolled Introduction of the exo-Morpholino Moiety
With the isoborneol (B83184) scaffold established, the next critical phase is the introduction of the morpholino group at the 3-position in an exo configuration. This is generally achieved through a precursor, (2S)-(−)-3-exo-aminoisoborneol.
The synthesis of (-)-MIB from the camphor-derived oxime involves a distinct sequence of reactions designed to ensure high stereoselectivity. orgsyn.org
Reduction of the Oxime : The camphorquinone oxime intermediate is reduced using a powerful reducing agent, typically lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (B95107) (THF). orgsyn.orgorgsyn.org This reduction is highly stereoselective, converting the oxime group into an amino group and the ketone into a hydroxyl group. The hydride attacks from the less hindered endo face, resulting in the formation of the desired (2S)-(−)-3-exo-aminoisoborneol. orgsyn.orgorgsyn.org This step is critical for establishing the exo orientation of the subsequent morpholino group.
Formation of the Morpholine (B109124) Ring : The resulting (2S)-(−)-3-exo-aminoisoborneol is then reacted with bis(2-bromoethyl) ether in the presence of a base like triethylamine (B128534) (Et₃N) and a solvent such as dimethyl sulfoxide (B87167) (DMSO). orgsyn.org This reaction proceeds via a double nucleophilic substitution, where the nitrogen atom of the amino alcohol displaces both bromide ions to form the heterocyclic morpholine ring, yielding the final product, (2S)-3-exo-(Morpholino)isoborneol. orgsyn.org
The synthetic route to (-)-MIB has been well-documented in resources like Organic Syntheses, which are known for providing reliable, repeatable, and scalable laboratory procedures. orgsyn.org Key aspects of process optimization include:
Reaction Conditions : The reduction step with LiAlH₄ is performed at low temperatures (0°C) to control reactivity and enhance selectivity. orgsyn.orgorgsyn.org The subsequent morpholine ring formation is conducted at ambient temperature over an extended period (e.g., 72 hours) to ensure complete reaction. orgsyn.org
Purification : After the reaction sequence, the crude product is subjected to a series of aqueous workup steps to remove inorganic salts and other impurities. orgsyn.org Final purification is typically achieved by flash column chromatography on silica (B1680970) gel, which effectively separates the desired product from any remaining starting materials or side products. orgsyn.org
Rational Design and Synthesis of Structurally Modified this compound Derivatives
The modification of the (-)-MIB structure is a key strategy for improving its catalytic properties, such as stability, recyclability, and enantioselectivity in specific chemical transformations.
(-)-MIB is considered an advantageous alternative to the historically significant ligand (-)-DAIB, (2S)-(−)-3-exo-(dimethylamino)isoborneol, for catalyzing the addition of organozinc reagents to aldehydes. researchgate.netresearchgate.net The structural difference—a morpholino group in MIB versus a dimethylamino group in DAIB—represents a form of "ligand tuning." The bulkier, more conformationally rigid morpholino group can influence the transition state of the catalyzed reaction, leading to higher enantiomeric excesses (often 92-99% ee) across a broader range of substrates. researchgate.net
Further modifications include the synthesis of polymer-supported analogs. For instance, a polystyrene-supported version of MIB (PS-PIB) has been developed. researchgate.net This derivative was designed for increased chemical stability and allows for easy recovery and recycling of the catalyst, a significant advantage in large-scale industrial processes. The supported ligand demonstrated high activity and enantioselectivity, and could be used in a continuous flow process with only a marginal decrease in conversion after 30 hours of operation. researchgate.net
The high enantioselectivity achieved with MIB and its derivatives stems from the well-defined chiral environment it creates around the metal center (e.g., zinc) during catalysis. The camphor-based backbone provides a rigid steric framework, while the exo-morpholino group coordinates to the metal.
The comparison between MIB and DAIB highlights a clear structure-enantioselectivity relationship. researchgate.netresearchgate.net The different steric and electronic properties of the morpholino and dimethylamino groups lead to variations in the stability and geometry of the catalytic complex formed with the organozinc reagent and the aldehyde substrate. researchgate.net This, in turn, dictates the facial selectivity of the nucleophilic attack on the aldehyde, thereby determining the enantiomeric excess of the resulting alcohol product. Studies have shown that MIB often provides superior results, making it a preferred ligand for achieving high levels of asymmetric induction in the synthesis of chiral alcohols. researchgate.net
Advanced Analytical Techniques for Stereoisomeric Purity and Characterization
The stereoisomeric purity and structural confirmation of this compound and its analogs are paramount to their successful application in asymmetric synthesis. A variety of advanced analytical techniques are employed for this purpose.
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful tool for determining the enantiomeric excess (ee) of chiral compounds. nih.govsigmaaldrich.com For the analysis of amino isoborneol derivatives, chiral stationary phases (CSPs) are utilized. nih.govscas.co.jp Polysaccharide-based CSPs, such as those coated with cellulose (B213188) tris(3,5-dimethylphenylcarbamate), have demonstrated excellent separation capabilities for isoborneol enantiomers in the normal phase. nih.gov The choice of mobile phase, including the type and concentration of alcohol modifiers, and the column temperature can significantly influence the resolution of the enantiomers. nih.gov For underivatized amino acids and their derivatives, macrocyclic glycopeptide-based CSPs, like those employing teicoplanin, are effective in reversed-phase and polar organic modes. sigmaaldrich.commdpi.comnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of this compound and its intermediates. nih.govmdpi.com The rigid bicyclic structure of the isoborneol framework provides a distinct set of proton and carbon signals. mdpi.comresearchgate.net Complete assignment of these signals can be challenging due to overlapping peaks, but the use of two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) and comparison with spectra of related known compounds can aid in unambiguous assignments. mdpi.comresearchgate.net The chemical shifts of protons, particularly those in proximity to the chiral centers and the morpholino group, are sensitive to the stereochemistry of the molecule. researchgate.net
Vibrational Circular Dichroism (VCD) Spectroscopy: VCD spectroscopy, which measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, is another technique for determining the absolute configuration. nih.gov By comparing the experimental VCD spectrum with the theoretically calculated spectrum using methods like Density Functional Theory (DFT), the absolute configuration of isoborneol enantiomers can be reliably established. nih.gov
A summary of the analytical techniques and their applications is presented in the table below.
| Analytical Technique | Application | Key Findings/Parameters |
| Chiral HPLC | Determination of enantiomeric purity | Baseline separation of enantiomers on polysaccharide-based or macrocyclic glycopeptide-based chiral stationary phases. nih.govsigmaaldrich.com |
| NMR Spectroscopy | Structural elucidation and confirmation | Complete assignment of ¹H and ¹³C signals confirms the molecular structure and stereochemistry. mdpi.comresearchgate.net |
| X-ray Crystallography | Determination of absolute configuration and 3D structure | Provides unambiguous proof of the exo orientation of the morpholino group and the overall molecular geometry. researchgate.netnih.gov |
| VCD Spectroscopy | Determination of absolute configuration | Comparison of experimental and DFT-calculated spectra allows for the assignment of the absolute configuration. nih.gov |
Applications of 2s 3 Exo Morpholino Isoborneol in Asymmetric Organic Transformations
Transition Metal-Mediated Asymmetric Catalysis Utilizing (2S)-3-exo-(Morpholino)isoborneol Ligands
This compound has proven to be a versatile and powerful chiral ligand for a variety of transition metal-catalyzed asymmetric transformations. Its rigid bicyclic structure, derived from camphor (B46023), provides a well-defined chiral environment that can effectively induce high levels of stereoselectivity in the formation of new stereocenters.
Copper-Catalyzed Asymmetric Additions
While direct copper-catalyzed conjugate additions to enones and hydrofunctionalization reactions employing this compound as the primary chiral ligand are not extensively documented in the literature, its application in copper co-catalyzed or, more commonly, zinc-mediated additions that can be influenced by copper species is noteworthy. The synergy between zinc reagents and copper catalysts in the presence of chiral ligands like (-)-MIB is a powerful tool for asymmetric C-C bond formation.
The primary application of (-)-MIB in reactions akin to conjugate additions involves the use of organozinc reagents, which can add to α,β-unsaturated aldehydes (enals). While these are formally 1,2-additions to the carbonyl group, they serve as a key step in the synthesis of complex molecules where a subsequent transformation can be viewed in the context of a conjugate addition strategy. For instance, the (-)-MIB-catalyzed addition of organozinc reagents to enals generates chiral allylic alcohols that are precursors to a variety of functionalized molecules. orgsyn.org
A notable example is the enantioselective alkyl addition to α,β-unsaturated aldehydes. orgsyn.org This reaction, catalyzed by a complex of (-)-MIB and a dialkylzinc, proceeds with high enantioselectivity, setting a crucial stereocenter for subsequent synthetic manipulations.
Table 1: Asymmetric Alkyl Addition to α,β-Unsaturated Aldehydes with (-)-MIB and Organozinc Reagents
| Aldehyde (Substrate) | Organozinc Reagent | Product | Yield (%) | ee (%) | Reference |
| Cinnamaldehyde | Diethylzinc (B1219324) | (S,E)-1-Phenylpent-1-en-3-ol | 95 | 98 | orgsyn.org |
| (E)-2-Hexenal | Diethylzinc | (S,E)-Oct-4-en-3-ol | 85 | 96 | orgsyn.org |
| (E)-2-Methyl-2-butenal | Diphenylzinc | (S,E)-2-Methyl-1,1-diphenylbut-2-en-1-ol | 90 | 92 | researchgate.net |
Palladium-Catalyzed Enantioselective Transformations
The use of this compound as a ligand in palladium-catalyzed reactions has been explored, most notably through the use of a polystyrene-supported analogue, PS-MIB. This polymer-supported ligand has been successfully employed in the asymmetric alkylation of aldehydes with diethylzinc, demonstrating high activity and enantioselectivity (92-99% ee) across a range of substrates. researchgate.net The supported catalyst also offers the practical advantage of being recyclable.
However, detailed research findings and data tables for the direct application of non-supported this compound in a wide array of palladium-catalyzed enantioselective transformations are not extensively reported.
Applications with Other Noble and Transition Metals (e.g., Rhodium, Iridium)
Currently, there is a lack of published research detailing the application of this compound as a chiral ligand in asymmetric transformations catalyzed by other noble and transition metals such as rhodium and iridium.
Organocatalytic Roles of this compound
Despite its effectiveness as a chiral ligand in metal-catalyzed reactions, there is no significant body of evidence in the scientific literature to suggest that this compound functions as a standalone organocatalyst. Its primary role in asymmetric synthesis appears to be intrinsically linked to its coordination with a metal center, which in turn catalyzes the desired transformation.
Asymmetric Brønsted Base Catalysis
While this compound contains a basic nitrogen atom within its morpholine (B109124) ring, there is limited direct evidence in the scientific literature of its application as a primary Brønsted base catalyst. In Brønsted base catalysis, the catalyst functions by deprotonating a substrate to generate a reactive, nucleophilic intermediate. Chiral Brønsted bases are designed to perform this deprotonation enantioselectively, leading to the formation of chiral products. rsc.orgnih.gov Although the morpholine moiety of MIB can act as a proton acceptor, its primary role in asymmetric catalysis has been overwhelmingly documented as a Lewis base, coordinating to metal centers.
Chiral Lewis Base Catalysis
The nitrogen and oxygen atoms of the morpholine group and the hydroxyl group of this compound can act as Lewis basic sites, donating electron pairs to a Lewis acidic metal center. researchgate.net In the context of chiral Lewis base catalysis, the chiral ligand, MIB, coordinates to a metal, forming a chiral Lewis acid complex. This complex then activates a substrate, rendering it more susceptible to nucleophilic attack in an enantioselective manner. The vast majority of reported applications of MIB fall into this category, where it serves as a powerful chiral ligand for various metals, most notably zinc. This mode of action is fundamental to the diverse stereoselective reactions it promotes.
Diverse Stereoselective Reactions Promoted by this compound
The primary application of this compound is as a chiral ligand for metal-catalyzed asymmetric reactions. Its effectiveness has been demonstrated in a wide range of carbon-carbon bond-forming reactions, leading to the synthesis of highly enantioenriched products.
Asymmetric Alkylation and Arylation Reactions
One of the most well-documented applications of (-)-MIB is in the enantioselective addition of organozinc reagents to aldehydes. This reaction provides a direct route to chiral secondary alcohols, which are valuable building blocks in organic synthesis. In these reactions, (-)-MIB acts as a chiral ligand for diethylzinc or other organozinc species, forming a chiral catalyst that delivers the organic group to the aldehyde in a highly stereocontrolled manner.
Research has shown that (-)-MIB is a highly effective ligand for the asymmetric alkylation of a broad range of aldehydes with diethylzinc, consistently affording high yields and enantiomeric excesses (ee) typically between 92% and 99%. researchgate.net A polystyrene-supported version of MIB has also been developed, demonstrating high activity and enantioselectivity while allowing for catalyst recycling. researchgate.net
Furthermore, (-)-MIB has been successfully employed in the asymmetric arylation of aldehydes. For instance, the addition of phenylzinc to 2-naphthaldehyde (B31174) in the presence of a catalytic amount of (-)-MIB yields the corresponding diarylmethanol with 94% ee. researchgate.net The catalytic system has also been extended to the addition of various heteroaryl zinc reagents to aldehydes, providing access to chiral diheteroarylmethanols with enantioselectivities ranging from 81% to 99%. researchgate.net
| Aldehyde | Organozinc Reagent | Catalyst System | Product | Enantiomeric Excess (ee) | Yield (%) |
| Benzaldehyde | Diethylzinc | (-)-MIB/ZnEt₂ | (S)-1-Phenyl-1-propanol | >95% | High |
| 2-Naphthaldehyde | Diphenylzinc | (-)-MIB/ZnPh₂ | (S)-Phenyl(2-naphthyl)methanol | 94% | High |
| Various Aldehydes | Diethylzinc | Polystyrene-supported (-)-MIB | Corresponding secondary alcohols | 92-99% | High |
| Various Aldehydes | Heteroaryl zincs | (-)-MIB/Heteroaryl-Zn | Chiral diheteroarylmethanols | 81-99% | Good |
Enantioselective Carbon-Carbon Bond Forming Reactions (e.g., Aldol (B89426), Mannich, Heck)
While chiral amino alcohols are known to catalyze a variety of enantioselective carbon-carbon bond-forming reactions, including aldol, Mannich, and Heck reactions, there is a notable lack of specific examples in the literature where this compound is the primary catalyst or ligand. polyu.edu.hknih.govlibretexts.org
Aldol Reaction: The asymmetric aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds. Chiral amino alcohols and their derivatives, such as prolinol, have been shown to be effective organocatalysts for direct asymmetric aldol reactions. youtube.com These catalysts typically operate through an enamine-based mechanism. While MIB possesses the necessary structural features, its application in this specific reaction has not been prominently reported.
Mannich Reaction: The enantioselective Mannich reaction provides access to chiral β-amino carbonyl compounds, which are important precursors for many biologically active molecules. Various chiral organocatalysts, including amino acids and their derivatives, have been successfully employed in asymmetric Mannich reactions. nih.govorganic-chemistry.org However, direct catalysis by MIB in this context remains to be explored and documented.
Heck Reaction: The asymmetric Heck reaction is a palladium-catalyzed process that forms a carbon-carbon bond between an alkene and an aryl or vinyl halide. The enantioselectivity of this reaction is controlled by the chiral ligand coordinated to the palladium center. While a wide variety of chiral ligands, including those with nitrogen and phosphorus donor atoms, have been developed for this reaction, the use of this compound as a ligand in asymmetric Heck reactions is not well-established in the literature. rsc.orgrsc.orgresearchgate.net
Asymmetric Ring-Forming and Rearrangement Reactions
A significant application of (-)-MIB lies in its use in tandem reactions that lead to the formation of complex cyclic and acyclic structures with multiple stereocenters. These one-pot procedures offer increased efficiency by avoiding the isolation of intermediates.
One notable example is the synthesis of enantioenriched epoxy alcohols. This is achieved through a tandem asymmetric addition of an organozinc reagent to an enal, catalyzed by (-)-MIB, followed by a diastereoselective epoxidation of the resulting allylic alkoxide. researchgate.net This method allows for the creation of acyclic epoxy alcohols with up to three contiguous stereocenters in a single operation.
Similarly, (-)-MIB has been instrumental in the synthesis of highly substituted cyclopropyl (B3062369) alcohols. The process involves the (-)-MIB-catalyzed asymmetric addition of a vinylzinc reagent to an aldehyde, generating a chiral allylic alkoxide intermediate. This intermediate then undergoes a diastereoselective cyclopropanation to yield the desired cyclopropyl alcohol with high enantio- and diastereoselectivity. researchgate.net These tandem reactions highlight the power of (-)-MIB in orchestrating complex multi-step transformations with excellent stereocontrol.
Impact of this compound Catalysis on Target Molecule Synthesis
The development of synthetic methodologies catalyzed by this compound has had a tangible impact on the ability of chemists to construct complex and biologically relevant molecules. While a direct application of MIB in the total synthesis of a named natural product or pharmaceutical is not extensively documented in readily available literature, its role in the efficient synthesis of key chiral building blocks is clear.
The enantioselective synthesis of secondary alcohols, diarylmethanols, and diheteroarylmethanols, as detailed in section 3.3.1, provides access to structural motifs that are prevalent in a wide range of bioactive compounds. For example, chiral diarylmethanols are found in numerous antihistamines and other pharmaceuticals. The ability to synthesize these compounds with high enantiopurity using a reliable catalytic method is of significant value.
Furthermore, the tandem reactions promoted by (-)-MIB, leading to complex structures like epoxy alcohols and cyclopropanes, furnish versatile intermediates for natural product synthesis. researchgate.netnih.gov Epoxy alcohols are particularly valuable as they can be readily transformed into a variety of other functional groups with high stereochemical fidelity. Cyclopropanes are also important structural motifs found in many natural products and pharmaceuticals. The efficient, one-pot synthesis of these complex building blocks, facilitated by (-)-MIB, streamlines synthetic routes and opens up new avenues for the construction of intricate molecular architectures.
Mechanistic Insights into the Enantioselectivity of 2s 3 Exo Morpholino Isoborneol Catalysts
Identification and Characterization of Chiral Active Species
The true catalyst in the enantioselective addition of dialkylzinc reagents (R'₂Zn) to aldehydes is not (-)-MIB itself, but the zinc alkoxide formed in situ. The reaction between (-)-MIB and the dialkylzinc reagent generates an ethylzinc (B8376479) alkoxide intermediate, [(-)-MIBO-ZnR'], with the elimination of an alkane (R'H).
A crucial insight into the nature of the active species comes from kinetic studies, specifically the observation of a significant positive non-linear effect (+)-NLE. orgsyn.org This phenomenon, also termed asymmetric amplification, describes the observation that the enantiomeric excess (ee) of the product is higher than the enantiomeric excess of the chiral ligand used. For instance, in the addition of diethylzinc (B1219324) to benzaldehyde, using (-)-MIB with only 10% ee can yield (S)-1-phenylpropan-1-ol with an impressive 90% ee. orgsyn.org
This disproportionate relationship between catalyst and product enantiopurity strongly refutes a mechanism involving a simple monomeric catalyst. Instead, it provides compelling evidence for the involvement of catalyst aggregates, specifically dimeric species. The active catalyst is believed to be a dinuclear zinc complex, [Zn((-)-MIBO)(R')]₂ , where two zinc atoms are bridged by the oxygen atoms of two MIB ligands. In a scalemic mixture of the catalyst, three different dimers can form: two homochiral dimers, (R,R) and (S,S), and one heterochiral (meso) dimer, (R,S). The positive NLE arises because the heterochiral dimer is either significantly less stable or much less reactive than the homochiral dimers. This effectively sequesters the minor enantiomer in an unreactive state, amplifying the chiral effect of the major enantiomer present in the homochiral active species.
The structure of this proposed homochiral dinuclear complex, [Zn((2S)-3-exo-(Morpholino)isoborneolato)(Et)]₂ , features a central four-membered [Zn-O]₂ core. The bulky, rigid camphor (B46023) backbone and the morpholino group of each ligand create a well-defined and highly sterically hindered chiral pocket around each zinc center, which is essential for discriminating between the prochiral faces of the incoming aldehyde substrate.
Probing the Origins of Enantioselectivity through Transition State Modeling
The source of enantioselectivity is the energetic difference (ΔΔG‡) between the diastereomeric transition states leading to the (R) and (S) alcohol products. The widely accepted framework for explaining this selectivity is based on the Noyori transition state model, adapted for the dinuclear active species.
In this model, the reaction proceeds through a chair-like, six-membered transition state. The key steps are:
Coordination: The aldehyde substrate coordinates to one of the zinc atoms of the dinuclear catalyst complex. Due to the significant steric hindrance imposed by the camphor backbone of the MIB ligands, coordination is highly directed.
Alkyl Transfer: An alkyl group (e.g., ethyl) is transferred from the second zinc atom in the dinuclear core to the electrophilic carbonyl carbon of the coordinated aldehyde.
The stereochemical outcome is determined by the facial selectivity of the aldehyde coordination. The aldehyde possesses two prochiral faces, Re and Si. The chiral environment of the catalyst forces the aldehyde to adopt a conformation that minimizes steric clashes between its substituents (the large aryl/alkyl group and the smaller hydrogen atom) and the ligand framework.
For the reaction between an aldehyde (RCHO) and diethylzinc catalyzed by the (-)-MIB-derived dimer, the transition state leading to the (S)-alcohol is favored. In this arrangement, the large (L) group of the aldehyde points away from the sterically demanding camphor skeleton of the ligand, while the small (S) hydrogen atom is oriented towards it. The alternative transition state, which would lead to the (R)-alcohol, suffers from severe steric repulsion between the aldehyde's large group and the ligand, making it significantly higher in energy. This energy difference effectively ensures that the reaction proceeds predominantly through the lower-energy pathway, resulting in high enantioselectivity for the (S)-product.
Computational Chemistry and Theoretical Investigations of Reaction Pathways
Computational chemistry has become an indispensable tool for gaining a deeper, quantitative understanding of the mechanistic principles outlined above. Theoretical investigations provide detailed insights into the structures of intermediates, the energetics of reaction pathways, and the specific interactions that govern enantioselectivity.
Density Functional Theory (DFT) has been extensively used to model the catalytic cycle of organozinc additions mediated by amino alcohol catalysts structurally related to MIB. nih.gov These studies corroborate the experimental findings and provide a detailed atomistic picture.
Key insights from DFT calculations include:
Structure of the Active Catalyst: DFT calculations confirm that the dinuclear, alkoxide-bridged zinc complex is energetically more stable than the monomeric species, supporting the hypothesis derived from non-linear effect studies.
Transition State Energetics: Calculations can accurately locate and determine the energies of the diastereomeric transition states. The calculated energy difference (ΔΔG‡) between the favored and disfavored transition states can be used to predict the enantiomeric excess of the product, often with excellent agreement with experimental results.
Analysis of Non-Covalent Interactions: DFT allows for the detailed analysis of the non-covalent interactions (e.g., steric repulsion, van der Waals forces) that are responsible for stereodifferentiation. It can precisely map the steric clashes in the disfavored transition state that are responsible for its higher energy.
| Computational Method | Information Gained | Relevance to MIB Catalysis |
| DFT Geometry Optimization | Provides the lowest-energy 3D structures of reactants, intermediates (including the dinuclear catalyst), and transition states. | Confirms the stability of the proposed dinuclear active species and provides accurate structural parameters for transition state models. |
| DFT Energy Calculations | Determines the relative energies of different species along the reaction pathway, including the activation energies (ΔG‡) for competing pathways. | Quantifies the energy difference between the diastereomeric transition states (ΔΔG‡), allowing for the theoretical prediction of enantioselectivity. |
| NCI Analysis | Visualizes and quantifies non-covalent interactions (NCI), such as steric hindrance and stabilizing van der Waals contacts. | Identifies the specific steric clashes between the aldehyde's large substituent and the camphor backbone that destabilize the minor transition state. |
While DFT is excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior of the catalyst-substrate system in solution. MD simulations model the movement of atoms over time, taking into account factors like solvent effects and conformational flexibility. For the MIB-catalyzed system, MD simulations could be employed to:
Explore Conformational Landscapes: Analyze the flexibility of the MIB ligand and the dinuclear zinc complex, identifying the most populated conformations in solution that are available for catalysis.
Simulate Substrate Binding: Model the process of the aldehyde approaching and binding to the catalytic center, providing insights into the initial recognition events that precede the chemical reaction.
Assess Solvent Effects: Investigate the role of solvent molecules in stabilizing or destabilizing intermediates and transition states, which can have a significant impact on both reaction rate and selectivity.
Experimental Spectroscopic and Crystallographic Evidence for Mechanistic Hypotheses
Theoretical models and hypotheses must be supported by robust experimental evidence. Various spectroscopic and crystallographic techniques are used to characterize the species involved in the catalytic cycle and to validate the proposed mechanisms.
The primary experimental evidence for the dinuclear active species remains the pronounced positive non-linear effect observed in kinetic studies. orgsyn.org However, other techniques provide crucial supporting data.
Spectroscopic Evidence:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are routinely used to confirm the structure and purity of the MIB ligand and the resulting alcohol product. While direct detection of the transient, dinuclear active species in solution is challenging, advanced NMR techniques, such as diffusion-ordered spectroscopy (DOSY), could potentially be used to estimate the size of the catalytic species in solution and differentiate between monomeric and dimeric aggregates. 67Zn NMR, although technically demanding, has been used to probe the local environment of zinc in metal-organic frameworks and could, in principle, provide information on the coordination sphere of the zinc centers in the catalyst. canada.ca
Circular Dichroism (CD) Spectroscopy: CD spectroscopy could be used to study the conformational properties of the chiral ligand and its zinc complexes in solution, potentially detecting changes upon aggregation or substrate binding.
Crystallographic Evidence:
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous, high-resolution structural information. An X-ray crystal structure of the dinuclear active catalyst, [Zn((-)-MIBO)(Et)]₂ , would be the definitive proof of its existence and would provide precise bond lengths, angles, and conformations. ekb.egnih.gov This data would be invaluable for validating the accuracy of DFT-generated models. However, such catalytically active intermediates are often highly reactive and difficult to crystallize. To date, no crystal structure of this specific active MIB complex has been reported in the literature. Nevertheless, crystal structures of stable precursor zinc complexes provide essential benchmarks for understanding zinc coordination geometry. nih.gov
| Experimental Technique | Contribution to Mechanistic Understanding |
| Kinetic Studies (NLE) | Provides the strongest experimental evidence for a dimeric or higher-order active species being responsible for catalysis. orgsyn.org |
| NMR Spectroscopy | Characterizes starting materials and products. Potentially offers insights into the solution-state structure and aggregation of the catalyst. researchgate.net |
| X-ray Crystallography | Provides definitive solid-state structure of stable precursors or related analogues. A structure of the active catalyst would offer ultimate proof of the dinuclear hypothesis and benchmark computational models. nih.govrsc.org |
Sustainable Aspects and Catalyst Reusability of 2s 3 Exo Morpholino Isoborneol Systems
Strategies for Immobilization and Heterogenization of (2S)-3-exo-(Morpholino)isoborneol
The transition from homogeneous to heterogeneous catalysis is a cornerstone of sustainable chemical manufacturing, as it simplifies catalyst-product separation, enables catalyst recycling, and facilitates the use of continuous flow processes. For this compound (MIB), a significant advancement in this area has been the development of a polystyrene-supported analog, (2S)-(-)-3-exo-piperazinoisoborneol (PS-PIB). nih.govorganic-chemistry.org
This heterogenization strategy involves the covalent attachment of a molecule structurally similar to MIB to a solid polymer support. The choice of polystyrene is advantageous due to its chemical inertness, mechanical stability, and suitability for use in various organic solvents. The synthesis of PS-PIB was designed to enhance the chemical stability of the catalytic system, a critical factor for long-term use and repeated recycling. nih.govorganic-chemistry.org By anchoring the chiral ligand to the polymer backbone, leaching of the catalyst into the product stream is minimized, thereby reducing product contamination and loss of the valuable chiral auxiliary. This immobilization allows for straightforward recovery of the catalyst by simple filtration after the reaction is complete.
Evaluation of Catalyst Recycling and Recovery Methodologies
A crucial measure of a sustainable catalytic process is the ability to efficiently recycle and reuse the catalyst over multiple cycles without a significant loss of activity or selectivity. The polystyrene-supported MIB analog, PS-PIB, has demonstrated excellent performance in this regard. nih.govorganic-chemistry.org
In batch processes for the asymmetric ethylation of various aldehydes, the PS-PIB catalyst, in the presence of diethylzinc (B1219324), has been shown to be highly active and enantioselective, affording the corresponding chiral secondary alcohols in high yields and with excellent enantiomeric excesses (ee), typically ranging from 92-99%. nih.govorganic-chemistry.org The immobilized catalyst could be easily recovered by filtration and reused in subsequent runs with minimal loss of performance.
The robustness of the PS-PIB catalyst is further highlighted by its successful implementation in a continuous flow system. This is a significant step towards more efficient and scalable chemical production. In a single-pass continuous flow process for the ethylation of benzaldehyde, the PS-PIB packed-bed reactor operated for over 30 hours with only a marginal decrease in conversion and no detectable loss of enantioselectivity. organic-chemistry.org This sustained performance in a continuous setup underscores the high stability and reusability of the immobilized catalyst, achieving a high turnover number (TON) of 251 and a productivity of 6.4 mmol per hour per gram of resin. organic-chemistry.org
| Aldehyde | Product | Batch Yield (%) | Batch ee (%) | Continuous Conversion (%) | Continuous ee (%) |
| Benzaldehyde | 1-Phenyl-1-propanol | >95 | 98 | ~95 (after 30h) | 98 |
| 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)-1-propanol | >95 | 97 | Not Reported | Not Reported |
| 2-Naphthaldehyde (B31174) | 1-(Naphthalen-2-yl)-1-propanol | >95 | 99 | Not Reported | Not Reported |
| Cinnamaldehyde | 1-Phenylpent-1-en-3-ol | >95 | 92 | Not Reported | Not Reported |
Table 1: Performance of Polystyrene-Supported this compound Analog (PS-PIB) in Batch and Continuous Flow Reactions. Data compiled from organic-chemistry.org.
Green Chemistry Principles in the Application of this compound
The application of this compound and its immobilized derivatives aligns well with several key principles of green chemistry, contributing to the development of more sustainable synthetic methodologies.
Catalysis: The use of MIB as a catalyst, rather than a stoichiometric chiral reagent, is a fundamental green chemistry principle. Catalytic amounts of the chiral ligand are sufficient to generate large quantities of the desired enantiomerically enriched product, thereby increasing atom economy and reducing waste.
Waste Prevention: The high yields and enantioselectivities achieved with MIB-based systems minimize the formation of byproducts and the need for extensive purification steps, which are often resource and energy-intensive.
Energy Efficiency: Continuous flow processes, enabled by heterogenized catalysts such as PS-PIB, can be more energy-efficient than traditional batch processes. They allow for better heat and mass transfer, leading to more controlled and efficient reactions.
Real-time Analysis: Continuous flow systems are well-suited for the integration of real-time analytical techniques to monitor reaction progress and catalyst performance, allowing for rapid optimization and process control, which can lead to further reductions in waste and energy consumption.
Future Perspectives and Emerging Trends in 2s 3 Exo Morpholino Isoborneol Research
Development of Multifunctional (2S)-3-exo-(Morpholino)isoborneol Ligands and Catalysts
A significant trend in catalysis is the design of multifunctional ligands that can offer enhanced activity, stability, and recyclability. nih.gov Research in this area for MIB is focused on incorporating additional functional groups or supports to create more robust and versatile catalytic systems.
One notable development is the synthesis of a polystyrene-supported analog of MIB, designated as PS-PIB. researchgate.net This polymer-supported ligand was designed for increased chemical stability and has demonstrated high activity and enantioselectivity (92-99% ee) in the asymmetric alkylation of aldehydes with diethylzinc (B1219324) across a broad range of substrates. A key advantage of PS-PIB is its recyclability, allowing for repeated use without significant loss of performance. researchgate.net The design of such multifunctional catalysts, where the ligand is part of a larger, heterogeneous system, is a crucial step towards more sustainable and industrially viable chemical processes. rsc.org
Future work in this area may involve the introduction of other functionalities to the MIB scaffold. For instance, incorporating moieties that can engage in secondary interactions, such as hydrogen bonding or additional coordination sites, could lead to catalysts with even higher levels of stereocontrol. nih.gov The development of bifunctional organocatalysts, which combine a directing group with the catalytic site, is a growing field that could provide inspiration for novel MIB derivatives. mdpi.commdpi.com
Expansion of Reaction Scope and Substrate Generality
While MIB is well-known for its efficacy in the ethylation of aldehydes, ongoing research seeks to expand its application to a wider array of chemical transformations and substrates. The inherent tunability of the MIB-zinc catalytic system allows for its adaptation to new challenges in asymmetric synthesis.
Recent studies have demonstrated the successful use of MIB in the catalytic and highly enantioselective synthesis of diheteroarylmethanols. researchgate.net This was achieved through the addition of heteroarylzinc intermediates to various aldehydes, yielding products with enantioselectivities ranging from 81-99%. researchgate.net Furthermore, the MIB-catalyzed addition of a ferrocenyl group to aldehydes has been accomplished, producing ferrocene-based ligand precursors with high yields (86-95%) and excellent enantioselectivities (96-98% ee). researchgate.net
The versatility of MIB is further highlighted in its application with functionalized vinylzinc reagents. These intermediates, generated in situ via hydroboration and transmetalation, add to aldehydes in the presence of the MIB catalyst to form complex amino alcohols. researchgate.net This demonstrates the compatibility of the MIB system with multi-step, one-pot procedures involving sensitive organometallic species.
The table below summarizes the expanded scope of MIB-catalyzed reactions with various substrates and the corresponding enantioselectivities.
| Substrate Type | Reagent | Product Type | Enantiomeric Excess (ee) |
| Aromatic Aldehydes | Diethylzinc | Chiral secondary alcohols | >95% orgsyn.org |
| Aliphatic Aldehydes | Diethylzinc | Chiral secondary alcohols | High orgsyn.org |
| Heteroaryl Aldehydes | Heteroarylzinc reagents | Diheteroarylmethanols | 81-99% researchgate.net |
| Aldehydes | Ferrocenylzinc reagents | Ferrocene-based alcohols | 96-98% researchgate.net |
| Aldehydes | β-Amino alkenylzinc reagents | 1,2-disubstituted-1,3-amino alcohols | High researchgate.net |
This table presents a selection of research findings and is not exhaustive.
Integration with Advanced Synthetic Techniques (e.g., Continuous Flow, Microreactor Technology)
The integration of highly efficient catalysts with modern synthetic technologies, such as continuous flow and microreactor systems, is a key objective for process intensification and green chemistry. chiralpedia.com These techniques offer advantages in terms of safety, efficiency, and scalability.
The development of the polystyrene-supported MIB ligand (PS-PIB) has paved the way for its use in continuous flow processes. researchgate.net A single-pass, continuous flow system utilizing PS-PIB for the asymmetric alkylation of aldehydes with diethylzinc has been successfully implemented. This system demonstrated remarkable stability, showing only a marginal decrease in conversion after 30 hours of continuous operation. researchgate.net This finding is significant as it showcases the potential for developing robust, heterogeneous catalytic systems based on MIB for large-scale, automated synthesis.
Future research will likely focus on optimizing these flow processes, exploring different reactor designs, and expanding the range of reactions that can be performed using immobilized MIB catalysts. The ability to perform multi-step syntheses in a continuous fashion, where intermediates are generated and consumed in sequential flow reactors, represents a powerful paradigm for complex molecule synthesis. chiralpedia.com
Potential in Cascade Reactions and Complex Chemical Synthesis
Cascade reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, are highly sought after for their efficiency in building molecular complexity. nih.govrsc.org this compound has shown considerable promise as a catalyst for initiating such reaction sequences.
Researchers have developed highly enantio- and diastereoselective one-pot procedures for the synthesis of epoxy alcohols with up to three contiguous stereocenters. researchgate.netorgsyn.org These methods involve the MIB-catalyzed asymmetric addition of an organozinc reagent to an enal, followed by a diastereoselective epoxidation. The oxidant for the epoxidation is ingeniously generated in situ from the reaction of the allylic alkoxide intermediate and the remaining organozinc reagent with dioxygen. researchgate.net
Similarly, MIB has been employed in tandem asymmetric addition/diastereoselective cyclopropanation sequences to generate products with up to four stereogenic centers with high enantio- and diastereoselectivity. orgsyn.org These examples underscore the ability of the MIB catalyst to operate effectively within a complex reaction environment and to set key stereocenters early in a synthetic sequence, which then direct subsequent stereoselective transformations. The development of such tandem reactions minimizes waste and purification steps, aligning with the principles of green chemistry. nih.gov
The successful application of MIB in one-pot procedures for generating complex structures like diarylmethanols from simple aryl bromides further illustrates its potential. researchgate.net These processes involve metallation, transmetallation to zinc, and subsequent enantioselective addition to aldehydes, all performed in a single reaction vessel. researchgate.net The ability to orchestrate these multi-step sequences highlights the robustness of the MIB catalyst and its future potential in the concise synthesis of complex, biologically relevant molecules. nih.govrsc.org
Q & A
Q. What is the primary role of (2S)-3-exo-(Morpholino)isoborneol (MIB) in asymmetric synthesis?
MIB functions as a chiral ligand or auxiliary in enantioselective catalysis, enabling the formation of stereochemically defined products. Its morpholino group provides unique steric and electronic properties that influence transition-state geometries, enhancing selectivity in reactions such as alkylations of aldehydes with dialkylzinc reagents. For example, MIB achieves >90% enantiomeric excess (ee) in catalytic asymmetric additions to aromatic aldehydes .
Q. How is this compound synthesized and characterized?
MIB is synthesized via a multi-step route starting from camphor derivatives. Key steps include:
- Oxime formation : (1R)-(+)-camphorquinone is converted to its oxime intermediate.
- Reduction : Lithium aluminum hydride (LiAlH4) reduces the oxime to yield (2S)-3-exo-aminoisoborneol.
- Morpholino functionalization : The amine reacts with bis(2-bromoethyl) ether under basic conditions to install the morpholino group. Characterization involves chiral HPLC, NMR, and X-ray crystallography to confirm stereochemistry and purity .
Q. What experimental parameters are critical for optimizing enantioselectivity in MIB-catalyzed reactions?
- Temperature : Lower temperatures (e.g., -20°C) reduce kinetic resolution and improve ee.
- Solvent polarity : Non-polar solvents like toluene enhance steric discrimination.
- Substrate structure : Electron-deficient aldehydes (e.g., 3-bromobenzaldehyde) show higher selectivity due to improved coordination with the MIB-zinc complex .
Advanced Research Questions
Q. How can MIB-derived catalysts be stabilized for continuous flow processes?
A polystyrene-supported MIB analog (PS-PIB) demonstrates enhanced stability and recyclability. In the asymmetric alkylation of aldehydes with Et2Zn, PS-PIB retains >95% ee over 30 hours in a continuous flow reactor, with negligible ligand leaching. This design enables scalable, waste-minimized production of chiral alcohols .
Q. What mechanistic insights explain MIB's stereochemical control in Suzuki-Miyaura cross-couplings?
MIB's bicyclic isoborneol framework imposes a rigid chiral environment, directing reagent approach via π-π stacking and hydrogen bonding. Kinetic studies reveal that the morpholino group stabilizes the zinc-ate intermediate, lowering the activation energy for enantioselective bond formation. Computational modeling (DFT) supports a six-membered transition state with distinct steric differentiation between enantiomeric pathways .
Q. How does MIB compare to other chiral ligands (e.g., DAIB) in enantioselective catalysis?
- Substrate scope : MIB outperforms (2S)-DAIB in reactions with sterically hindered aldehydes (e.g., 3,4-dichlorobenzaldehyde), achieving 93% ee vs. 86% ee for DAIB.
- Reaction rate : MIB-zinc complexes exhibit faster turnover due to improved solubility in non-polar media.
- Thermal stability : MIB derivatives tolerate higher temperatures (up to 40°C) without racemization .
Q. What strategies resolve contradictions in stereochemical outcomes when using MIB with diverse substrates?
- Additive screening : Triethylamine or molecular sieves mitigate competing pathways in substrates prone to keto-enol tautomerism.
- Pre-complexation : Pre-mixing MIB with ZnEt2 for 30 minutes ensures uniform catalyst formation, reducing variability.
- In situ monitoring : Real-time IR spectroscopy tracks intermediate species to adjust reaction parameters dynamically .
Methodological Tables
Table 1: Comparative Performance of MIB vs. DAIB in Aldehyde Alkylation
| Ligand | Substrate | ee (%) | Yield (%) | Reference |
|---|---|---|---|---|
| MIB | 3-Br-C6H4CHO | 93 | 85 | |
| DAIB | 3-Br-C6H4CHO | 86 | 78 | |
| MIB | 4-MeO-C6H4CHO | 89 | 91 |
Table 2: Stability of PS-PIB in Continuous Flow Reactions
| Cycle | ee (%) | Conversion (%) |
|---|---|---|
| 1 | 99 | 98 |
| 5 | 98 | 97 |
| 10 | 97 | 95 |
| 30 | 95 | 92 |
| Data from |
Key Research Challenges
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
